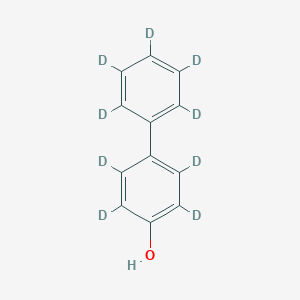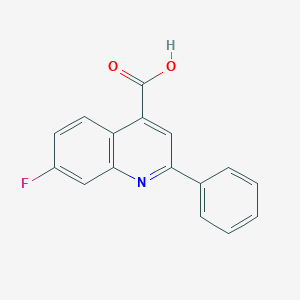
4-Hydroxydiphenyl-D9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxydiphenyl-D9, also known as 4-Hydroxybiphenyl-D9, is a deuterated compound with the molecular formula C12HD9O. It is a stable isotopically labeled compound, often used in various scientific research applications due to its unique properties. The compound is characterized by the presence of a hydroxyl group attached to one of the phenyl rings, which significantly influences its chemical behavior and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydiphenyl-D9 typically involves the deuteration of 4-hydroxybiphenyl. This process can be achieved through several methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the phenyl rings .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These methods utilize specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the compound. The production process is designed to achieve high purity and yield, making the compound suitable for various research applications .
化学反应分析
Types of Reactions: 4-Hydroxydiphenyl-D9 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form deuterated biphenyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deuterated biphenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Hydroxydiphenyl-D9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role in drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products.
作用机制
The mechanism of action of 4-Hydroxydiphenyl-D9 involves its interaction with various molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies .
相似化合物的比较
4-Hydroxybiphenyl: The non-deuterated analog of 4-Hydroxydiphenyl-D9.
4-Methoxybiphenyl: A similar compound with a methoxy group instead of a hydroxyl group.
4-Aminobiphenyl: A compound with an amino group in place of the hydroxyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in various scientific studies. This property distinguishes it from its non-deuterated analogs and other similar compounds, making it a valuable tool in research applications .
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-LOIXRAQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)






